molecular formula C13H10N2O3 B12700954 3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid CAS No. 89782-15-0

3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid

Cat. No.: B12700954
CAS No.: 89782-15-0
M. Wt: 242.23 g/mol
InChI Key: GJBUEKZGWCKKDD-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid is a compound that features both an imidazole ring and a benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the benzopyran structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with a suitable benzopyran precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The benzopyran structure may interact with cellular receptors or signaling pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Imidazol-1-yl)propan-1-amine
  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters
  • 1-Substituted 1H-imidazol-2(3H)-ones

Uniqueness

3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid is unique due to its combined imidazole and benzopyran structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds .

Properties

CAS No.

89782-15-0

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

3-imidazol-1-yl-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C13H10N2O3/c16-13(17)9-1-2-12-10(5-9)6-11(7-18-12)15-4-3-14-8-15/h1-6,8H,7H2,(H,16,17)

InChI Key

GJBUEKZGWCKKDD-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)C(=O)O)N3C=CN=C3

Origin of Product

United States

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